![molecular formula C18H14O3 B14002494 2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 53566-05-5](/img/structure/B14002494.png)
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by its unique structure, which includes an indene ring system fused with a diketone moiety and a substituted phenyl group. Indandione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
准备方法
The synthesis of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further transformed into the desired compound . Another approach is the thia-Michael addition reaction between maleic anhydride and 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide in a mixture of toluene and DMF . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
化学反应分析
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The carbon at the C-2 position, being alpha to both carbonyls, acts as a nucleophile and can participate in self-aldol condensation . Bromination occurs at the 2-position, and the carbonyl groups can be reduced to alcohol or methylene groups depending on the reagents and conditions used . Common reagents include bromine for bromination and reducing agents like sodium borohydride for reduction reactions.
科学研究应用
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for designing biologically active molecules, including drugs for treating Alzheimer’s disease and AIDS . In organic electronics, it is used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, it finds applications in optical sensing and non-linear optical (NLO) applications due to its unique electronic properties .
作用机制
The mechanism of action of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione involves its interaction with molecular targets and pathways relevant to its applications. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects . In organic electronics, its electron-accepting properties facilitate charge transfer processes essential for device performance .
相似化合物的比较
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be compared with other indandione derivatives such as 1,3-indandione and its analogues. While 1,3-indandione is also a diketone with an indane nucleus, the presence of the substituted phenyl group in 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione imparts unique electronic and steric properties . This makes it particularly suitable for applications requiring specific electronic characteristics, such as in NLO materials and photopolymerization .
属性
CAS 编号 |
53566-05-5 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O3/c1-10-7-12(8-11(2)16(10)19)9-15-17(20)13-5-3-4-6-14(13)18(15)21/h3-9,19H,1-2H3 |
InChI 键 |
MGCKWRPIJYUSJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
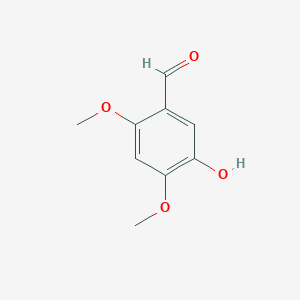
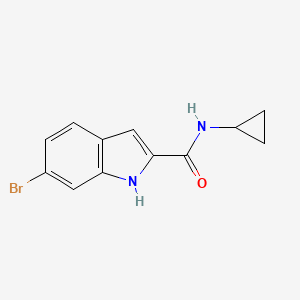
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
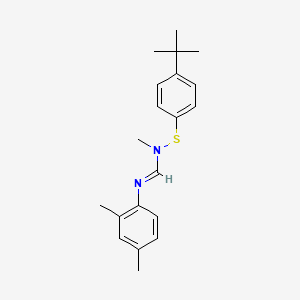
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
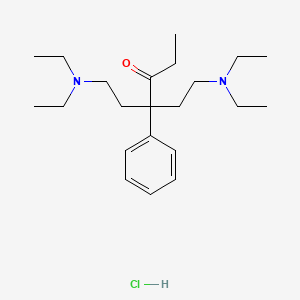
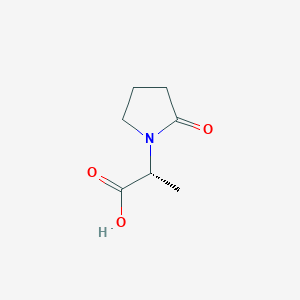
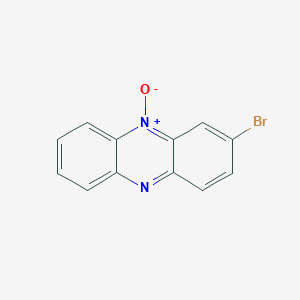
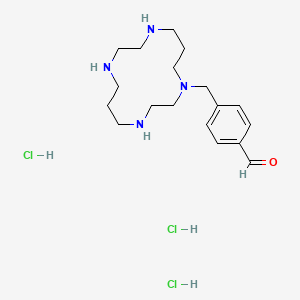
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
